molecular formula C20H26N2O5 B5591610 8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5591610
M. Wt: 374.4 g/mol
InChI Key: CGBWZLNCWMBZCD-UHFFFAOYSA-N
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Description

Spiro compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have garnered attention for their unique structures and potential pharmacological activities. The compound , with its complex spirocyclic structure incorporating a 1,3-benzodioxol moiety, is part of this intriguing class of chemicals, which are synthesized for various scientific purposes including medicinal chemistry.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-2-ones typically involves strategies such as Michael addition reactions and cyclization processes. For example, Tsukamoto et al. (1995) outlined a methodology for synthesizing 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which could be adapted for the target compound by incorporating the specific substituents at the appropriate steps in the synthesis process (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spiro linkage between a cycloalkane and a heterocyclic ring. The presence of oxygen and nitrogen atoms within the spiro framework adds to the complexity and functionality of these molecules. Studies like that of Chiaroni et al. (2000) provide insights into the crystal structures of similar spiro compounds, offering a basis for understanding the structural dynamics of the target compound (Chiaroni et al., 2000).

properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-14(2)5-8-22-12-20(27-19(22)24)6-9-21(10-7-20)18(23)15-3-4-16-17(11-15)26-13-25-16/h3-4,11,14H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWZLNCWMBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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